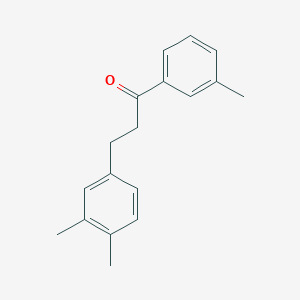

3-(3,4-Dimethylphenyl)-3'-methylpropiophenone

Description

3-(3,4-Dimethylphenyl)-3'-methylpropiophenone (CAS: 898755-57-2) is a propiophenone derivative with the molecular formula C₁₈H₂₀O and a molecular weight of 252.35 g/mol . Its structure consists of two aromatic rings: a 3,4-dimethyl-substituted phenyl group and a 3'-methyl-substituted propiophenone moiety. This compound is characterized by its ketone functional group and methyl substituents, which influence its physicochemical properties, such as solubility, boiling point, and reactivity.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-4-6-17(11-13)18(19)10-9-16-8-7-14(2)15(3)12-16/h4-8,11-12H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBROWSSELZOVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644824 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-57-2 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-3’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-dimethylbenzoyl chloride and 3-methylacetophenone as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3-(3,4-Dimethylphenyl)-3’-methylpropiophenone can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-3’-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Halogenation reactions often use bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-3’-methylpropiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-3’-methylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and physical properties of 3-(3,4-Dimethylphenyl)-3'-methylpropiophenone and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

|---|---|---|---|---|---|---|

| 3-(3,4-Dimethylphenyl)-3'-methylpropiophenone | 898755-57-2 | C₁₈H₂₀O | 252.35 | 3,4-dimethylphenyl; 3'-methyl | - | - |

| 2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone | 898779-41-4 | C₁₉H₂₂O | 266.38 | 2',6'-dimethyl; 3,4-dimethylphenyl | 415.8 ± 24.0 | 1.011 ± 0.06 |

| 3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | 898794-50-8 | C₁₇H₁₆Cl₂O | 307.21 | 3',4'-dichloro; 2,4-dimethylphenyl | - | - |

| 3-(3-Chlorophenyl)-4'-methylpropiophenone | N/A (REF: 10-F524400) | - | - | 3-chlorophenyl; 4'-methyl | - | - |

| 3'-Fluoro-3-(3-methoxyphenyl)propiophenone | N/A | - | - | 3'-fluoro; 3-methoxyphenyl | - | - |

Key Observations :

Substituent Position and Bulk: The 2',6'-dimethyl analog (CAS: 898779-41-4) has methyl groups at sterically hindered positions (2' and 6'), increasing molecular weight and predicted boiling point (415.8°C) compared to the target compound .

Electron-Donating Groups (EDGs): Methoxy (OCH₃) groups (e.g., in 3'-fluoro-3-methoxyphenylpropiophenone) increase resonance stabilization, affecting solubility and interaction with biological targets .

Biological Activity

3-(3,4-Dimethylphenyl)-3'-methylpropiophenone, commonly known as a derivative of the propiophenone class, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a dimethyl-substituted phenyl group and is often explored for its applications in various therapeutic areas, including anti-cancer and anti-inflammatory effects.

Chemical Structure and Properties

The chemical formula of 3-(3,4-Dimethylphenyl)-3'-methylpropiophenone is C16H18O. Its structure includes:

- A propiophenone backbone

- A 3,4-dimethylphenyl substituent

- A methyl group at the 3' position

This configuration influences its interaction with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that 3-(3,4-Dimethylphenyl)-3'-methylpropiophenone exhibits a range of biological activities:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cells.

- The mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

-

Antimicrobial Properties :

- Preliminary investigations suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective bactericidal action, particularly against resistant strains.

-

Anti-inflammatory Effects :

- The compound has been evaluated for its ability to reduce inflammation markers in cellular models. It appears to inhibit the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Data

A series of studies have been conducted to elucidate the biological activity of 3-(3,4-Dimethylphenyl)-3'-methylpropiophenone:

- Study 1 :

- Objective : Assess anticancer efficacy.

- Method : MTT assay was performed on MCF-7 and A549 cell lines.

- Results : IC50 values were found to be 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

- Study 2 :

- Objective : Evaluate antimicrobial activity.

- Method : Disc diffusion method against Staphylococcus aureus and Escherichia coli.

- Results : Zones of inhibition measured at 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/disc.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

- Study 3 :

- Objective : Investigate anti-inflammatory properties.

- Method : ELISA assays to measure TNF-alpha levels in LPS-stimulated macrophages.

- Results : Treatment with the compound reduced TNF-alpha secretion by approximately 40% compared to control.

The biological activity of 3-(3,4-Dimethylphenyl)-3'-methylpropiophenone can be attributed to its ability to interact with specific molecular targets:

- Caspase Activation : Induction of apoptosis is mediated through caspase activation, leading to programmed cell death in cancer cells.

- Cytokine Modulation : The compound inhibits NF-kB signaling pathways, thereby reducing the expression of inflammatory cytokines.

- Bacterial Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, disrupting cellular integrity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,4-Dimethylphenyl)-3'-methylpropiophenone, and how can reaction conditions be optimized for academic lab settings?

- Methodology :

- Friedel-Crafts acylation : Use anhydrous AlCl₃ as a catalyst in dichloromethane under nitrogen, with strict control of stoichiometry (1:1.2 molar ratio of aromatic substrate to acyl chloride). Monitor reaction progress via TLC (petroleum ether/ethyl acetate, 4:1) .

- Optimization : Vary temperature (0°C to reflux) and catalyst loading (5–15 mol%) to balance yield and byproduct formation. Post-reaction quenching with ice-cold HCl and extraction with ethyl acetate improves purity .

Q. Which spectroscopic techniques are most effective for characterizing 3-(3,4-Dimethylphenyl)-3'-methylpropiophenone, and what key spectral features should researchers prioritize?

- Methodology :

- ¹H/¹³C-NMR : Identify methyl groups (δ 2.2–2.4 ppm for aromatic methyl; δ 2.8–3.1 ppm for propiophenone methyl) and ketone carbonyl (δ ~207 ppm in ¹³C-NMR). Compare with analogous compounds like 3-(4-Butyloxyphenyl)-1-phenylprop-2-en-1-one .

- FT-IR : Confirm ketone C=O stretch (1680–1720 cm⁻¹) and absence of OH/NH bands. Use KBr pellet method for solid samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement software packages (e.g., SHELX vs. Olex2)?

- Methodology :

- Cross-validation : Refine the same dataset using SHELXL (for high-resolution data) and Olex2’s dual-space algorithms. Compare R-factors and electron density maps for discrepancies in methyl group orientations .

- Twinned data handling : For non-merohedral twinning, use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with Hooft parameters and R₁ values (< 5% difference) .

Q. What computational strategies are recommended for modeling the electronic effects of substituents on the reactivity of 3-(3,4-Dimethylphenyl)-3'-methylpropiophenone?

- Methodology :

- DFT calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to map frontier molecular orbitals (HOMO/LUMO). Compare charge distribution at the ketone group with derivatives like 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone .

- Transition state analysis : Simulate nucleophilic attack pathways (e.g., Grignard additions) using intrinsic reaction coordinate (IRC) methods. Validate with experimental yields from analogous reactions .

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and thermal conditions, and what analytical methods are suitable?

- Methodology :

- Accelerated stability studies : Incubate samples in buffers (pH 2–12) at 40–80°C for 72h. Monitor degradation via HPLC-PDA (C18 column, acetonitrile/water gradient).

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (expected >200°C for aryl ketones). Compare with structurally similar compounds like 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the regioselectivity of electrophilic substitutions in 3-(3,4-Dimethylphenyl)-3'-methylpropiophenone?

- Methodology :

- Competitive experiments : Perform nitration (HNO₃/H₂SO₄) and bromination (Br₂/FeBr₃) under standardized conditions. Analyze product ratios via LC-MS and NOESY NMR to distinguish ortho/meta/para isomers.

- Steric/electronic analysis : Use Hammett σ constants for substituents (σₘ for methyl = -0.07) to predict directing effects. Contrast with experimental outcomes from studies on 3-(4-Benzyloxyphenyl)propionic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.